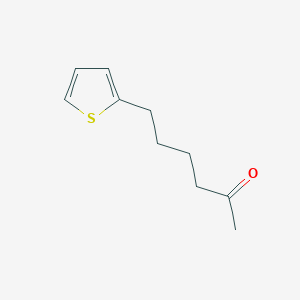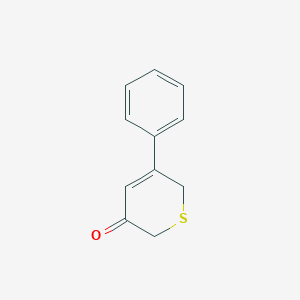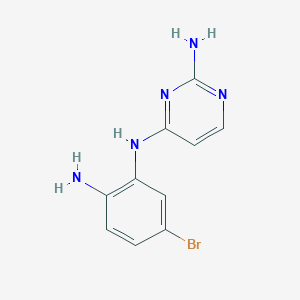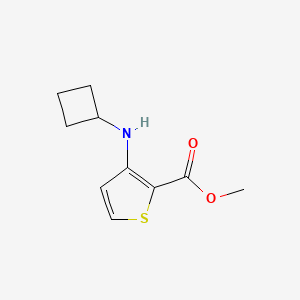
6-Thiophen-2-ylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Thiophen-2-ylhexan-2-one is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Compounds containing the thiophene ring are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiophen-2-ylhexan-2-one can be achieved through various methods. One common approach involves the condensation of thiophene-2-carbaldehyde with a suitable ketone under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the thiophene moiety onto a hexanone backbone .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of multicomponent reactions and catalytic processes to ensure high yields and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Thiophen-2-ylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Aplicaciones Científicas De Investigación
6-Thiophen-2-ylhexan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs)
Mecanismo De Acción
The mechanism of action of 6-Thiophen-2-ylhexan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-carbaldehyde
- 2-Acetylthiophene
- Thiophene-2-carboxylic acid
Uniqueness
6-Thiophen-2-ylhexan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hexanone backbone provides additional flexibility and reactivity compared to simpler thiophene derivatives .
Propiedades
Fórmula molecular |
C10H14OS |
|---|---|
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
6-thiophen-2-ylhexan-2-one |
InChI |
InChI=1S/C10H14OS/c1-9(11)5-2-3-6-10-7-4-8-12-10/h4,7-8H,2-3,5-6H2,1H3 |
Clave InChI |
ZHEPVOJGPDGAKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate](/img/structure/B13987803.png)






![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)
![4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13987841.png)

